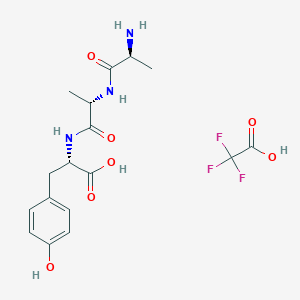

H-Ala-Ala-Tyr-OH TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22F3N3O7 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H21N3O5.C2HF3O2/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10;3-2(4,5)1(6)7/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23);(H,6,7)/t8-,9-,12-;/m0./s1 |

InChI Key |

IPWSDGGZZDSIDC-ARHYHGMQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Ala-Ala-Tyr-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the tripeptide H-Ala-Ala-Tyr-OH TFA (Alanyl-Alanyl-Tyrosine Trifluoroacetate). The information is curated for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Physicochemical Properties

The tripeptide H-Ala-Ala-Tyr-OH, in its trifluoroacetate salt form, possesses a unique combination of hydrophobic and hydrophilic characteristics conferred by its constituent amino acids. The two alanine residues contribute to its hydrophobicity, while the C-terminal tyrosine with its phenolic hydroxyl group, along with the terminal amino and carboxyl groups, imparts polarity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of H-Ala-Ala-Tyr-OH and its TFA salt.

| Property | Value (H-Ala-Ala-Tyr-OH Free Peptide) | Value (this compound Salt) | Source/Method |

| Molecular Formula | C₁₅H₂₁N₃O₅ | C₁₇H₂₂F₃N₃O₇ | Calculated |

| Molecular Weight | 323.34 g/mol | 437.37 g/mol | Calculated |

| Purity | >95-98% | >98% | HPLC |

| Estimated pKa Values | pK₁ (α-COOH): ~3.5pK₂ (α-NH₃⁺): ~8.0pK₃ (Tyr side chain): ~10.0 | pK₁ (α-COOH): ~3.5pK₂ (α-NH₃⁺): ~8.0pK₃ (Tyr side chain): ~10.0 | Estimated |

| Estimated Isoelectric Point (pI) | ~5.75 | ~5.75 | Estimated |

| Solubility | Limited solubility in neutral water. Soluble in acidic or basic aqueous solutions and some organic solvents like DMSO. | Generally enhanced solubility in aqueous solutions compared to the free peptide. | Inferred |

Disclaimer: The provided pKa and pI values are estimations based on the typical pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the tyrosine side chain in peptides. Experimental determination is recommended for precise values.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline standard methodologies that can be adapted for this specific tripeptide.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is recommended for the synthesis of H-Ala-Ala-Tyr-OH.

Materials:

-

Wang resin (or other suitable resin for C-terminal carboxylic acid)

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Ala-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the Wang resin in DMF in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Activate Fmoc-Tyr(tBu)-OH with HBTU/HATU and DIPEA in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the coupling and deprotection steps with Fmoc-Ala-OH.

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat the coupling step with Fmoc-Ala-OH.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group with 20% piperidine in DMF.

-

Wash the resin with DMF and DCM, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Washing:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is purified by reversed-phase HPLC (RP-HPLC).

Instrumentation and Conditions:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger preparative column).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes).

-

Flow Rate: 1 mL/min for analytical or scaled up for preparative.

-

Detection: UV absorbance at 220 nm and 280 nm (due to the tyrosine residue).

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution to separate the target peptide from impurities.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final this compound product.

Biological Context and Potential Applications

While specific biological activities of H-Ala-Ala-Tyr-OH are not extensively documented, its structure, particularly the C-terminal tyrosine, suggests potential bioactivities.

Predicted Antioxidant Activity

Peptides containing tyrosine residues are known to exhibit antioxidant properties. The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.

A key mechanism by which cells respond to oxidative stress is through the Keap1-Nrf2-ARE signaling pathway. It is plausible that H-Ala-Ala-Tyr-OH, by acting as an antioxidant, could modulate this pathway.

An In-depth Technical Guide to H-Ala-Ala-Tyr-OH TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH, also known as L-Alanyl-L-alanyl-L-tyrosine, is a tripeptide composed of the amino acids alanine and tyrosine. In its common commercially available form, it is supplied as a trifluoroacetic acid (TFA) salt (H-Ala-Ala-Tyr-OH TFA). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in research and drug development. The presence of the TFA counterion, a remnant of the purification process, can influence the peptide's solubility and behavior in biological assays.[1]

Chemical and Physical Properties

The properties of H-Ala-Ala-Tyr-OH and its TFA salt are summarized below. The TFA salt form has a higher molecular weight due to the presence of the trifluoroacetate counterion.

Table 1: Physicochemical Properties of H-Ala-Ala-Tyr-OH and its TFA Salt

| Property | H-Ala-Ala-Tyr-OH (Free Base) | This compound | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | Not Applicable | PubChem |

| Molecular Formula | C₁₅H₂₁N₃O₅ | C₁₇H₂₂F₃N₃O₇ | [2] |

| Molecular Weight | 323.34 g/mol | 437.37 g/mol | [2] |

| Purity (Typical) | >95% (HPLC) | >98% (HPLC) | [2] |

| Appearance | White to off-white solid | White to off-white solid | Generic |

| Storage | -20°C | -20°C | [2] |

| Stability | ≥ 2 years at -20°C | ≥ 2 years at -20°C | [2] |

Note: Some properties like solubility are not well-documented and may vary between suppliers.

Synthesis of H-Ala-Ala-Tyr-OH

H-Ala-Ala-Tyr-OH is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Ala-OH

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection agent: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethyl ether (cold)

-

HPLC for purification

Procedure:

-

Resin Swelling: The Fmoc-Tyr(tBu)-Wang resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the tyrosine residue using 20% piperidine in DMF.

-

First Coupling (Alanine): Fmoc-Ala-OH is activated with a coupling agent and coupled to the deprotected tyrosine on the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the newly added alanine.

-

Second Coupling (Alanine): Another Fmoc-Ala-OH is coupled to the N-terminus of the growing peptide chain.

-

Final Fmoc Deprotection: The Fmoc group is removed from the terminal alanine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (tBu on tyrosine) is removed using a cleavage cocktail containing TFA.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC. The use of TFA in the mobile phase during HPLC results in the final product being the TFA salt.

Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis of this compound.

Applications in Research and Drug Development

Peptide Synthesis and Drug Discovery

H-Ala-Ala-Tyr-OH serves as a building block in the synthesis of more complex peptides and peptidomimetics.[2] Its constituent amino acids, particularly tyrosine, play a significant role in biological recognition and activity. The alanine residues can provide structural stability and appropriate spacing in peptide design.

Enzyme Substrate for Protease Assays

Hypothetical Experimental Protocol: Carboxypeptidase A Activity Assay

This protocol describes a general method for using a tripeptide like H-Ala-Ala-Tyr-OH to measure the activity of Carboxypeptidase A.

Principle:

Carboxypeptidase A will hydrolyze the peptide bond between alanine and tyrosine, releasing free tyrosine. The rate of tyrosine release can be monitored, for example, by HPLC.

Materials:

-

This compound

-

Carboxypeptidase A

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Stop solution (e.g., 1 M HCl)

-

HPLC system with a C18 column

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in the assay buffer.

-

Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in the assay buffer.

-

Reaction Initiation: In a temperature-controlled environment, mix the substrate solution with the enzyme solution to start the reaction.

-

Time Points: At various time intervals, take aliquots of the reaction mixture and add them to a stop solution to quench the enzymatic reaction.

-

Analysis: Analyze the quenched samples by HPLC to quantify the amount of released tyrosine.

-

Data Analysis: Plot the concentration of released tyrosine versus time to determine the initial reaction velocity.

Enzyme Assay Workflow

Caption: Workflow for a Carboxypeptidase A Assay.

The Role of the TFA Counterion

Trifluoroacetic acid is a strong acid used in the cleavage and purification steps of peptide synthesis.[1] As a result, the final lyophilized peptide is often a TFA salt. The trifluoroacetate anion associates with positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic amino acids.

Table 2: Implications of the TFA Counterion

| Aspect | Implication |

| Solubility | TFA salts of peptides are often more soluble in aqueous solutions compared to their free base or other salt forms. |

| Biological Assays | TFA can be toxic to cells at certain concentrations and may interfere with biological assays. For sensitive applications, it may be necessary to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride. |

| Quantification | The presence of TFA contributes to the total mass of the peptide sample. It is important to account for the weight of the counterion when preparing solutions of a specific molar concentration. |

Conclusion

This compound is a valuable research peptide with applications in peptide synthesis and potentially as a substrate in protease assays. Its synthesis is achievable through standard solid-phase peptide synthesis protocols. Researchers and drug development professionals should be aware of the physicochemical properties of both the peptide and its TFA salt form to ensure accurate and reproducible experimental results. Further investigation into its specific enzymatic cleavage kinetics and its utility in targeted drug design could expand its applications in the future.

References

The Enigmatic Ala-Ala-Tyr Tripeptide: A Review of Current Knowledge

A deep dive into the existing scientific literature reveals a surprising scarcity of information on the specific biological role of the Ala-Ala-Tyr tripeptide. While the constituent amino acids, Alanine and Tyrosine, are fundamental building blocks of proteins with well-defined functions, their specific arrangement in this tripeptide has not been the subject of extensive research. This technical guide summarizes the current understanding, highlighting the potential, yet unconfirmed, roles of Ala-Ala-Tyr and providing a framework for future investigation.

Postulated Roles Based on Constituent Amino Acids

The biological potential of the Ala-Ala-Tyr tripeptide can be hypothesized based on the known functions of its constituent amino acids.

-

Alanine (Ala): A non-polar, non-aromatic amino acid, alanine is crucial for protein structure and metabolism.[6] It plays a significant role in the hydrophobic core of proteins, contributing to their stability.[7]

-

Tyrosine (Tyr): As a polar, aromatic amino acid, tyrosine is a key player in numerous signaling pathways.[7] Its hydroxyl group can be phosphorylated by tyrosine kinases, a fundamental mechanism in cellular signal transduction that regulates processes like cell growth, differentiation, and metabolism.[7][8][9][10]

The presence of a tyrosine residue in the Ala-Ala-Tyr tripeptide strongly suggests a potential for interaction with tyrosine kinases and phosphatases, thereby modulating their associated signaling cascades.

Hypothetical Signaling Pathway Involvement

Given the central role of tyrosine phosphorylation in cell signaling, a hypothetical involvement of Ala-Ala-Tyr in a generic receptor tyrosine kinase (RTK) pathway can be conceptualized. In such a pathway, the binding of a ligand to an RTK triggers receptor dimerization and autophosphorylation of specific tyrosine residues. These phosphorylated sites then serve as docking points for downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of events that lead to a cellular response.[9][11][12] The Ala-Ala-Tyr tripeptide could potentially act as a competitive inhibitor or an allosteric modulator of the RTK or its associated phosphatases.

To visualize this hypothetical interaction, a diagram of a generic RTK signaling pathway is presented below.

Caption: Hypothetical modulation of a generic RTK signaling pathway by Ala-Ala-Tyr.

Framework for Future Experimental Investigation

To elucidate the biological role of the Ala-Ala-Tyr tripeptide, a structured experimental approach is necessary. The following workflow outlines key experiments that could be performed.

Caption: Proposed experimental workflow to investigate the biological role of Ala-Ala-Tyr.

Conclusion

The Ala-Ala-Tyr tripeptide represents an unexplored area in peptide research. While its specific biological role remains to be determined, its composition suggests a potential for interaction with key cellular signaling pathways, particularly those regulated by tyrosine phosphorylation. The lack of current data underscores the need for foundational research to synthesize and characterize this peptide, followed by systematic in vitro and in vivo studies to uncover its physiological significance. Such investigations could reveal novel therapeutic or research applications for this simple yet potentially potent tripeptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gly-Ala-Tyr [shop.labclinics.com]

- 3. Ala-Gly-Tyr | C14H19N3O5 | CID 54113898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bluetigerscientific.com [bluetigerscientific.com]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: H-Ala-Ala-Tyr-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Ala-Ala-Tyr-OH, focusing on its physicochemical properties, synthesis, and purification. This document is intended to serve as a valuable resource for researchers utilizing this and similar peptides in their work.

Quantitative Data Summary

The following table summarizes the key quantitative data for H-Ala-Ala-Tyr-OH and its common trifluoroacetic acid (TFA) salt form. The TFA salt is frequently the result of purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Property | H-Ala-Ala-Tyr-OH (Free Peptide) | H-Ala-Ala-Tyr-OH TFA |

| Molecular Weight | 323.34 g/mol | 437.37 g/mol |

| Molecular Formula | C₁₅H₂₁N₃O₅ | C₁₇H₂₂F₃N₃O₇ |

Experimental Protocols

The synthesis of H-Ala-Ala-Tyr-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This methodology allows for the efficient and stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH

This protocol is a representative example for the manual synthesis of H-Ala-Ala-Tyr-OH on a 0.1 mmol scale using a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.

Materials and Reagents:

-

2-chlorotrityl chloride resin

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Methanol (MeOH)

-

1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling and First Amino Acid Loading (Fmoc-Tyr(tBu)-OH):

-

Swell the 2-chlorotrityl chloride resin (0.1 mmol) in DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol) and DIPEA (0.6 mmol) in DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

To cap any unreacted sites, add methanol and agitate for 30 minutes.

-

Filter and wash the resin sequentially with DCM, DMF, and MeOH. Dry the resin under vacuum.

-

-

Fmoc Deprotection (Cycle 1):

-

Swell the resin in DMF for 20 minutes.

-

Drain the DMF and add a 20% solution of piperidine in DMF.

-

Agitate for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Filter and wash the resin thoroughly with DMF and then DCM.

-

-

Coupling of the Second Amino Acid (Fmoc-Ala-OH):

-

In a separate vial, pre-activate Fmoc-Ala-OH (0.5 mmol) with HATU (0.5 mmol), HOAt (0.5 mmol), and DIPEA (1.0 mmol) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Filter and wash the resin with DMF and DCM.

-

-

Fmoc Deprotection (Cycle 2):

-

Repeat the deprotection procedure as described in step 2.

-

-

Coupling of the Third Amino Acid (Fmoc-Ala-OH):

-

Repeat the coupling procedure as described in step 3 with Fmoc-Ala-OH.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection procedure as described in step 2 to expose the N-terminal amine of the final alanine.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from Tyrosine.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the crude H-Ala-Ala-Tyr-OH as a TFA salt.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to obtain a high-purity product.

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the dissolved peptide onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes. The optimal gradient may need to be determined empirically.

-

Monitor the elution profile at 220 nm and 280 nm (due to the tyrosine residue).

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Lyophilize the pooled fractions to obtain the final this compound as a white, fluffy powder.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of H-Ala-Ala-Tyr-OH.

General Peptide-Mediated Signaling Pathway

While the specific signaling pathway for H-Ala-Ala-Tyr-OH is not well-defined in the literature, the following diagram illustrates a general mechanism by which a peptide ligand can initiate a cellular response.

Caption: A general model for a peptide-initiated cell signaling cascade.

Biological Context and Potential Applications

The specific biological function of the tripeptide H-Ala-Ala-Tyr-OH is not extensively documented. However, insights into its potential roles can be inferred from its constituent amino acids and related smaller peptides.

-

Alanine (Ala): A non-essential amino acid involved in glucose metabolism and a building block for proteins.

-

Tyrosine (Tyr): A precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] The phenolic side chain of tyrosine is also crucial for many protein-protein interactions.[1]

-

Ala-Tyr Dipeptide: The dipeptide L-Alanyl-L-tyrosine has been studied for its potential to promote melanin synthesis.[2] It is also used in research related to neurotransmitter function and as a component in nutritional supplements to enhance cognitive function.

Given its composition, H-Ala-Ala-Tyr-OH could serve as a research tool in studies related to:

-

Nutrient transport and metabolism: Tripeptides can be transported into cells by peptide transporters.[3]

-

Enzyme substrate studies: It could be investigated as a potential substrate or inhibitor for various peptidases.

-

Drug delivery: Peptides are explored as carriers for targeted drug delivery.

-

Biomaterials: Self-assembling properties of short peptides are of interest in the development of novel biomaterials.

Further research is required to elucidate the specific biological activities and signaling pathways associated with H-Ala-Ala-Tyr-OH.

References

H-Ala-Ala-Tyr-OH TFA: A Comprehensive Technical Guide for Researchers

Introduction: H-Ala-Ala-Tyr-OH TFA is the trifluoroacetate salt of the tripeptide L-Alanyl-L-Alanyl-L-Tyrosine. This peptide is composed of two alanine residues and one tyrosine residue. While specific research on this particular tripeptide is not extensively documented in publicly available literature, its structure suggests potential applications in various fields of biochemical and pharmaceutical research. This guide provides a detailed overview of its chemical properties, a representative synthesis and purification protocol, analytical characterization methods, and potential areas of biological investigation. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

H-Ala-Ala-Tyr-OH, in its free base form, has the CAS number 67131-52-6.[1] The trifluoroacetate (TFA) salt is a common form for synthetic peptides, often resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[2][3] The presence of the TFA counterion can affect the peptide's net weight and solubility.[2][3]

| Property | H-Ala-Ala-Tyr-OH (Free Base) | This compound |

| CAS Number | 67131-52-6 | Not explicitly assigned |

| Molecular Formula | C15H21N3O5 | C17H22F3N3O7 |

| Molecular Weight | 323.34 g/mol [1] | 437.37 g/mol |

| Appearance | Typically a white powder | Typically a white, fluffy powder |

| Purity (Typical) | >95% (HPLC) | >95% (HPLC) |

| Solubility | Soluble in aqueous solutions | Generally enhanced solubility in aqueous solutions[2][3] |

| Storage | Recommended at -20°C[2][3] | Recommended at -20°C[2][3] |

Synthesis and Purification

The synthesis of H-Ala-Ala-Tyr-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a representative method adapted from standard Fmoc-SPPS procedures for similar tripeptides.[4]

1. Resin Preparation and First Amino Acid Loading:

-

Swell Wang resin in N,N-Dimethylformamide (DMF).

-

Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt).

-

Couple the activated Fmoc-Tyr(tBu)-OH to the swollen resin.

-

Cap any unreacted hydroxyl groups on the resin using an acetylating agent.

2. Iterative Deprotection and Coupling Cycles:

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound tyrosine with a solution of piperidine in DMF.

-

Coupling: Activate the carboxyl group of the next amino acid, Fmoc-Ala-OH, with DIC/HOBt and couple it to the deprotected N-terminus of the resin-bound peptide.

-

Repeat the deprotection and coupling steps for the final Fmoc-Ala-OH.

3. Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting group from tyrosine. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) to scavenge reactive cations.[4]

4. Precipitation and Isolation:

-

Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

-

Dry the crude peptide under vacuum.

Experimental Protocol: Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in water is employed, with 0.1% TFA as an ion-pairing agent to improve peak shape and resolution.[5]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the peptide. The specific gradient is optimized to achieve the best separation.

-

Detection: The peptide is detected by its absorbance at 220 nm and 280 nm (due to the tyrosine residue).

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Lyophilization: The collected fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Gradient | 5-65% B over 30 min (Example) | 15-45% B over 40 min (Example) |

| Detection Wavelength | 220 nm, 280 nm | 220 nm, 280 nm |

| Purity after Purification | >98% | >98% |

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed by a combination of analytical techniques.

-

Analytical RP-HPLC: To determine the purity of the final product. The retention time is characteristic of the peptide under specific chromatographic conditions.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common technique used for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the constituent amino acid residues.

Potential Biological Activity and Research Applications

While the specific biological functions of H-Ala-Ala-Tyr-OH have not been extensively reported, the properties of its constituent amino acids and related peptides provide a basis for hypothesizing its potential roles and guiding future research.

The dipeptide L-Alanyl-L-Tyrosine has been shown to promote the production of melanin in B16-F10 mouse melanoma cells, suggesting a potential role in melanogenesis.[6] It is plausible that the tripeptide H-Ala-Ala-Tyr-OH could have similar or related activities. Tyrosine is a direct precursor to melanin, and peptides containing tyrosine may influence the enzymatic pathways of melanin synthesis.

Hypothetical Signaling Pathway: Modulation of Melanogenesis

H-Ala-Ala-Tyr-OH could potentially influence melanin synthesis by acting on key enzymes or signaling pathways within melanocytes. For instance, it might modulate the activity of tyrosinase, the rate-limiting enzyme in melanin production, or affect the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.

References

- 1. H-Ala-ala-tyr-OH | C15H21N3O5 | CID 7019954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. novoprolabs.com [novoprolabs.com]

- 3. novoprolabs.com [novoprolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Ala-Ala-Tyr-OH TFA: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the tripeptide H-Ala-Ala-Tyr-OH as a trifluoroacetic acid (TFA) salt. Understanding the solubility of this peptide is critical for its application in research and development, ensuring accurate and reproducible experimental outcomes. This document outlines the factors influencing its solubility, presents available solubility data, details experimental protocols for solubility determination, and explores a potential biological context for its application.

Core Concepts in Peptide Solubility

The solubility of a peptide is a complex interplay of its amino acid composition, sequence, and the physicochemical properties of the solvent. Several key factors govern the dissolution of peptides like H-Ala-Ala-Tyr-OH:

-

Amino Acid Composition: The nature of the amino acid side chains plays a pivotal role. The two alanine residues in H-Ala-Ala-Tyr-OH are nonpolar, while the tyrosine residue is aromatic with a polar hydroxyl group. This combination gives the peptide a somewhat amphipathic character.

-

Net Charge and pH: The overall charge of a peptide, which is dependent on the pH of the solution, significantly impacts its solubility. Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero. The free amino terminus and the carboxyl terminus, along with the phenolic hydroxyl group of tyrosine, contribute to the overall charge of H-Ala-Ala-Tyr-OH.

-

Counterion: H-Ala-Ala-Tyr-OH is supplied as a TFA salt. Trifluoroacetic acid is a strong acid commonly used as a counterion in peptide purification. TFA salts generally enhance the solubility of peptides in aqueous solutions.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial. Polar solvents like water and dimethyl sulfoxide (DMSO) are often suitable for dissolving peptides.

Solubility Profile of H-Ala-Ala-Tyr-OH TFA

| Solvent System | Estimated Solubility | Remarks |

| Water | Moderately Soluble | The presence of the polar tyrosine and the TFA counterion should facilitate solubility in water. For a similar dipeptide, H-Tyr-Ala-OH, a solubility of 125 mg/mL in water has been reported, suggesting that this compound is also likely to have good aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of peptides. |

| Ethanol | Sparingly Soluble to Insoluble | As a less polar solvent compared to water and DMSO, ethanol is generally not the primary choice for dissolving polar peptides. |

| Phosphate-Buffered Saline (PBS) (pH 7.4) | Moderately Soluble | Solubility in buffered solutions is pH-dependent. At physiological pH, the peptide will have a net charge, which should aid its solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol is recommended:

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound peptide powder

-

Solvents: Deionized water, DMSO, Ethanol, PBS (pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of the peptide in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.

-

Equilibration: Add an excess amount of this compound powder to a known volume of each test solvent in a microcentrifuge tube.

-

Saturation: Vortex the tubes vigorously for 1-2 minutes. Incubate the tubes at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved peptide.

-

Sample Preparation for Analysis: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

-

Quantification by HPLC: Inject the diluted supernatant onto the HPLC system. The concentration of the dissolved peptide is determined by comparing the peak area to a standard curve generated from the stock solution.

-

Calculation of Solubility: The solubility is calculated based on the concentration determined by HPLC and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Potential Biological Context and Signaling Pathway

While the specific biological function of H-Ala-Ala-Tyr-OH is not extensively documented, peptides containing alanine and tyrosine are known to have biological activities. For instance, the dipeptide L-Alanyl-L-tyrosine has been shown to promote melanin synthesis. Furthermore, tyrosine is a key amino acid in many signaling pathways, as it can be phosphorylated by tyrosine kinases.

Given this, a hypothetical signaling pathway where H-Ala-Ala-Tyr-OH could play a role is in the modulation of cellular processes regulated by tyrosine phosphorylation. The peptide could potentially act as a competitive inhibitor or an allosteric modulator of a tyrosine kinase or phosphatase, or it could be a substrate itself.

Below is a conceptual workflow for investigating the biological activity of H-Ala-Ala-Tyr-OH.

Caption: A workflow for exploring the biological activity of H-Ala-Ala-Tyr-OH.

In a hypothetical signaling pathway, H-Ala-Ala-Tyr-OH could interfere with a receptor tyrosine kinase (RTK) signaling cascade.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by H-Ala-Ala-Tyr-OH.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is limited, the provided information on solubility principles, a detailed experimental protocol, and a potential biological context will aid in the effective use of this peptide in scientific investigations. Further empirical studies are necessary to fully elucidate its precise solubility profile and biological functions.

An In-depth Technical Guide on the Stability of H-Ala-Ala-Tyr-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of the tripeptide H-Ala-Ala-Tyr-OH TFA (Alanyl-Alanyl-Tyrosine Trifluoroacetate). While specific quantitative stability data for this particular peptide is limited in publicly available literature, this document synthesizes general principles of peptide stability, the role of the trifluoroacetic acid (TFA) counterion, and recommended handling and analysis protocols to ensure the integrity of the peptide during research and development.

Introduction to H-Ala-Ala-Tyr-OH and the TFA Counterion

H-Ala-Ala-Tyr-OH is a tripeptide composed of alanine and tyrosine residues. In synthetic peptides, trifluoroacetic acid (TFA) is commonly used as a counterion. It is introduced during the solid-phase peptide synthesis (SPPS) cleavage and purification steps, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC) where it acts as an ion-pairing agent.[1] While essential for purification, residual TFA can form salts with the peptide, influencing its physicochemical properties and stability.[1][2]

Stability Data for this compound

Direct, detailed quantitative stability studies on this compound are not extensively reported. However, supplier information provides a general guideline for its stability.

Table 1: Summary of this compound Stability

| Parameter | Value | Storage Conditions | Source |

| Shelf-Life | ≥ 2 years | -20°C | [3] |

| Form | Lyophilized Powder | - | [4] |

| Purity (HPLC) | >98% | - | [3] |

It is crucial to note that this represents the stability of the lyophilized powder. Once in solution, the stability can be significantly reduced.

Potential Degradation Pathways

Peptides are susceptible to various chemical and physical degradation pathways. For H-Ala-Ala-Tyr-OH, the primary concerns would be hydrolysis of the peptide bonds and modification of the tyrosine side chain. The acidic nature of the TFA counterion in unbuffered solutions can contribute to a lower pH, which may accelerate hydrolysis over time.[5]

Potential Chemical Degradation Pathways:

-

Hydrolysis: Cleavage of the peptide bonds (Ala-Ala and Ala-Tyr) can occur, especially at extreme pH values and elevated temperatures.

-

Oxidation: The tyrosine residue is susceptible to oxidation, particularly in the presence of trace metal ions, oxygen, and light.

-

Asparagine and Glutamine Degradation: While not present in this tripeptide, deamidation of asparagine and glutamine residues is a common degradation pathway in other peptides.

-

Racemization: The chiral centers of the amino acids can undergo racemization under certain conditions.

A potential degradation pathway for a tyrosine-containing peptide is illustrated below.

Experimental Protocols

To ensure the long-term stability of this compound, the lyophilized powder should be stored at or below -20°C in a tightly sealed container to protect it from moisture.[4] For repeated use, it is advisable to aliquot the powder into smaller quantities to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

RP-HPLC is a primary technique for assessing peptide purity and stability. A stability-indicating method should be able to separate the intact peptide from its potential degradation products.

Protocol: Stability Assessment by RP-HPLC

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 1 mg/mL).

-

For a stability study, aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

-

HPLC System and Conditions (General Example):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and/or 280 nm (due to the tyrosine residue).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject a sample from each storage condition at predetermined time points (e.g., t=0, 24h, 48h, 1 week, etc.).

-

Monitor the chromatograms for a decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of the remaining parent peptide to determine the stability profile under each condition.

-

Residual TFA can interfere with biological assays and certain spectroscopic analyses.[1][6] Therefore, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as chloride.

Protocol: TFA Removal by HCl Exchange

This method utilizes a stronger acid (HCl) to displace the weaker TFA, which is subsequently removed by lyophilization.[1][7]

-

Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[7]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been shown to be effective.[1][7]

-

Incubation: Allow the solution to stand at room temperature for at least 5 minutes.[1]

-

Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[1]

-

Lyophilization: Lyophilize the frozen solution overnight to remove the water and volatile TFA-H.[7]

-

Repeat: For complete removal of TFA, it is recommended to repeat the cycle of dissolution in dilute HCl, freezing, and lyophilization 2-3 times.[1][7]

-

Final Product: The final product will be the peptide-HCl salt.

The following diagram illustrates the workflow for TFA removal.

Conclusion

While this compound is reported to be stable as a lyophilized powder for at least two years when stored at -20°C, its stability in solution is less certain and depends on various factors including pH, temperature, and exposure to light and oxygen.[3] For critical applications, it is highly recommended to perform stability studies using methods like RP-HPLC. Furthermore, for biological assays, the removal of the TFA counterion may be necessary to avoid potential artifacts. The protocols and information provided in this guide offer a framework for the proper handling, storage, and analysis of this compound to ensure its integrity and the reliability of experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H-Ala-Ala-Tyr-OH (TFA) (67131-52-6 free base) | MOLNOVA [molnova.com]

- 4. novoprolabs.com [novoprolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. genscript.com [genscript.com]

- 7. lifetein.com [lifetein.com]

Unraveling the Functional Landscape of H-Ala-Ala-Tyr-OH: Acknowledging a Gap in Current Scientific Knowledge

An in-depth analysis of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific mechanism of action for the tripeptide H-Ala-Ala-Tyr-OH, particularly when associated with a trifluoroacetic acid (TFA) salt. While the constituent amino acids—Alanine and Tyrosine—are fundamental components of numerous biological processes, the unique biological activity and molecular targets of this specific tripeptide sequence remain largely uncharacterized.

At present, there is no specific quantitative data, such as IC50 or EC50 values, binding affinities, or pharmacokinetic profiles, associated with H-Ala-Ala-Tyr-OH TFA. Furthermore, no defined signaling pathways or direct molecular interactions have been elucidated for this molecule. This absence of specific data precludes the creation of a detailed technical guide with experimental protocols and pathway diagrams as requested.

Insights from Constituent Amino Acids

While a direct mechanism for H-Ala-Ala-Tyr-OH is unknown, the properties of its amino acid building blocks can offer hypothetical avenues for future investigation:

-

Alanine (Ala): As a nonpolar amino acid, alanine is a common component of proteins and peptides, contributing to their overall structure.[1][2][3] It is generally considered to be biochemically neutral in terms of direct signaling initiation. The presence of two alanine residues in the peptide may influence its hydrophobic properties.[4]

-

Tyrosine (Tyr): Tyrosine is a crucial amino acid with a polar, uncharged side chain containing a hydroxyl group.[2] This hydroxyl group is a key substrate for phosphorylation by tyrosine kinases, a fundamental mechanism in cellular signal transduction that regulates a vast array of processes including cell growth, differentiation, and metabolism.[1][3][5] Tyrosine is also a precursor for the synthesis of important catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3][6]

Hypothetical Avenues for Investigation

Given the current lack of data, a foundational approach to studying the mechanism of action of H-Ala-Ala-Tyr-OH would be required. The following represents a logical workflow for future research endeavors.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Amino acid - Building Blocks, Structure, Functions | Britannica [britannica.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. CAS 67131-52-6: H-Ala-Ala-Tyr-OH | CymitQuimica [cymitquimica.com]

- 5. Alteration in tyrosine phosphorylation of cardiac proteome and EGFR pathway contribute to hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-Ala-Ala-Tyr-OH TFA: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Ala-Ala-Tyr-OH, or L-Alanyl-L-alanyl-L-tyrosine, is a short-chain peptide of interest in various fields of biochemical and pharmaceutical research. Its structure, comprising two alanine residues and a C-terminal tyrosine, suggests potential biological activities stemming from the phenolic hydroxyl group of tyrosine and the overall physicochemical properties of the peptide. This technical guide provides a comprehensive review of the available literature on H-Ala-Ala-Tyr-OH, with a focus on its synthesis, purification, and known biological context. The trifluoroacetic acid (TFA) salt is the common form of this peptide following standard solid-phase synthesis and purification protocols.

While specific quantitative data on the biological activity of H-Ala-Ala-Tyr-OH is limited in publicly available literature, this document consolidates information on related peptides and provides detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties

The fundamental properties of the H-Ala-Ala-Tyr-OH peptide are summarized below. These values are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁N₃O₅ | PubChem |

| Molecular Weight (Free Peptide) | 323.35 g/mol | PubChem |

| CAS Number (Free Peptide) | 67131-52-6 | CymitQuimica[1] |

| Appearance | White Powder | CymitQuimica[1] |

| Purity (Typical) | >98% (HPLC) | CymitQuimica[1] |

| Solubility | Soluble in water. The TFA salt form generally enhances solubility in aqueous solutions. | NovoPro Bioscience Inc.[2] |

Biological Activity and Context

The C-terminal tyrosine residue, with its phenolic hydroxyl group, is a strong indicator of potential antioxidant and anti-inflammatory properties. Tyrosine-containing peptides are known to act as electron donors, a key mechanism for neutralizing free radicals.

Data on Related Peptides

| Peptide | Assay | Cell Line | Result | Reference |

| H-Ala-Tyr-OH | Cellular Effect | MDCK | EC50: 0.06 mM | MedchemExpress.com[3] |

| L-Alanyl-L-tyrosine | Melanin Synthesis | B16-F10 mouse melanoma | Promotes melanin production. No toxic effect observed in the 100-800 µmol·L⁻¹ range. | PubMed[4] |

| H-Gly-Ala-Tyr-OH | Antioxidant Potential | (Predicted) | Predicted to have high activity due to C-terminal tyrosine. | Benchchem |

The AAY Sequence in Immunology

The Ala-Ala-Tyr (AAY) sequence has been utilized as a linker in the design of multi-epitope vaccines.[5] It is proposed to function as a proteasomal cleavage site, facilitating the processing and presentation of the linked epitopes by Major Histocompatibility Complex (MHC) class I molecules.[6][7] This suggests a role for the AAY sequence in modulating immune responses in the context of vaccine design.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of H-Ala-Ala-Tyr-OH are provided below. These protocols are based on standard procedures for solid-phase peptide synthesis (SPPS) and are adaptable for this specific tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH

This protocol outlines the manual synthesis of H-Ala-Ala-Tyr-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Swell Fmoc-Tyr(tBu)-Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (1:1 v/v) for 1-2 hours in a reaction vessel.

-

Wash the resin with DMF (3 times) and DCM (3 times).

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

3. Amino Acid Coupling (Alanine):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid mixture to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Perform a ninhydrin test to monitor the completion of the coupling reaction.

-

After complete coupling, wash the resin with DMF (5 times) and DCM (5 times).

4. Repeat Deprotection and Coupling for the Second Alanine:

-

Repeat the Fmoc deprotection step as described in step 2.

-

Couple the second Fmoc-Ala-OH residue as described in step 3.

5. Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group from the final alanine residue as described in step 2.

6. Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/H₂O/TIPS (triisopropylsilane) (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to obtain a high-purity product.

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical starting point. This should be optimized based on analytical HPLC of the crude product. |

| Flow Rate | ~20 mL/min |

| Detection | UV at 220 nm and 280 nm (for the tyrosine residue) |

| Sample Preparation | Dissolve the crude peptide in Mobile Phase A and filter through a 0.45 µm filter. |

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the crude peptide solution.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Lyophilize the pooled fractions to obtain the purified H-Ala-Ala-Tyr-OH TFA as a white, fluffy powder.

Analytical Characterization

Analytical RP-HPLC:

-

Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Gradient: A faster gradient, such as 5% to 65% Mobile Phase B over 20 minutes.

-

Flow Rate: ~1 mL/min.

-

Used to assess the purity of the crude and purified peptide.

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. The expected [M+H]⁺ ion for H-Ala-Ala-Tyr-OH is m/z 324.15.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tripeptide and assess its conformational properties in solution.

Potential Signaling Pathway Involvement

While no specific signaling pathway has been directly attributed to H-Ala-Ala-Tyr-OH, the presence of a tyrosine residue suggests potential interactions with pathways involving tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues in their intracellular domains. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, differentiation, and survival.

It is conceivable that H-Ala-Ala-Tyr-OH or its metabolites could act as competitive inhibitors or modulators of enzymes involved in these pathways, such as protein tyrosine kinases or phosphatases. However, this remains speculative and requires experimental validation.

Conclusion

This compound is a tripeptide with potential biological relevance, primarily inferred from its C-terminal tyrosine residue and the use of the AAY sequence as a functional linker in immunological constructs. While direct quantitative data on its bioactivity is currently lacking in the scientific literature, this guide provides a solid foundation for researchers wishing to investigate this molecule. The detailed protocols for its synthesis, purification, and analysis, along with the contextual information on related peptides, should empower further exploration of its therapeutic and research potential. Future studies should focus on systematic in vitro and in vivo screening to elucidate the specific biological functions of this intriguing tripeptide.

References

- 1. CAS 67131-52-6: H-Ala-Ala-Tyr-OH | CymitQuimica [cymitquimica.com]

- 2. novoprolabs.com [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of a multi-epitope-based vaccine targeting M-protein of SARS-CoV2: an immunoinformatics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico design of a DNA-based HIV-1 multi-epitope vaccine for Chinese populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly-epitope influenza vaccine candidate triggers T-cell immunity across strains | BioWorld [bioworld.com]

The Ala-Ala-Tyr Peptide Sequence: A Technical Guide to Synthesis, Characterization, and Potential Biological Significance

Disclaimer: The tripeptide sequence L-Alanyl-L-Alanyl-L-Tyrosine (Ala-Ala-Tyr) is not extensively characterized in publicly available scientific literature as an isolated entity. This guide, therefore, provides a comprehensive framework for its synthesis, purification, and characterization based on established principles of peptide chemistry. Potential biological activities are extrapolated from the known functions of its constituent amino acids and related peptides.

Introduction

Short-chain peptides are of significant interest in biochemical and pharmaceutical research due to their potential for high specificity and biological activity. The tripeptide Ala-Ala-Tyr combines the small, nonpolar amino acid Alanine with the aromatic, polar amino acid Tyrosine. While the dipeptide L-Alanyl-L-Tyrosine (Ala-Tyr) has been studied for its ability to promote melanin synthesis, the specific biological role of the Ala-Ala-Tyr tripeptide remains an area for future investigation.[1] This document serves as a technical resource for researchers aiming to synthesize, purify, and characterize Ala-Ala-Tyr for further study.

Physicochemical Properties

The fundamental properties of Ala-Ala-Tyr are derived from its constituent amino acids. A summary of these properties is provided below.

Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Structure | Molecular Weight ( g/mol ) | Key Characteristics |

| L-Alanine | Ala, A | CH₃-CH(NH₂)-COOH | 89.09 | Nonpolar, aliphatic. Contributes to hydrophobic interactions. |

| L-Tyrosine | Tyr, Y | C₉H₁₁NO₃ | 181.19 | Aromatic, polar. Contains a phenol group which can be phosphorylated in signaling pathways. Precursor to neurotransmitters and hormones.[2][3] |

Theoretical Properties of Ala-Ala-Tyr

| Property | Value |

| Molecular Formula | C₁₅H₂₁N₃O₅ |

| Molecular Weight | 339.35 g/mol |

| Theoretical pI | ~5.5 |

| Extinction Coefficient | 1490 M⁻¹cm⁻¹ at 280 nm (due to Tyrosine) |

Synthesis of Ala-Ala-Tyr

The synthesis of Ala-Ala-Tyr can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

3.1.1 Materials and Reagents:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether, cold

-

HPLC-grade acetonitrile and water

3.1.2 Synthesis Workflow:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

First Alanine Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times).

-

-

Second Alanine Coupling:

-

Repeat the Fmoc deprotection step as described in 3.1.2.2.

-

Repeat the coupling step with Fmoc-Ala-OH as described in 3.1.2.3.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in 3.1.2.2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT.

-

Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

The crude peptide requires purification to remove truncated sequences and by-products from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this.

Experimental Protocol: RP-HPLC Purification

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a typical starting point for a short, relatively polar peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the solution onto the equilibrated preparative HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

-

Characterization

4.2.1 Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.

| Parameter | Expected Value |

| Monoisotopic Mass | 339.1481 Da |

| [M+H]⁺ | 340.1559 Da |

| [M+Na]⁺ | 362.1379 Da |

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the peptide. The spectra will show characteristic peaks for the alanine methyl groups, the alpha-protons of each amino acid, the beta-protons of tyrosine, and the aromatic protons of the tyrosine side chain.

Potential Biological Functions and Signaling Pathways

While no specific biological activity has been attributed to the Ala-Ala-Tyr tripeptide, its structure suggests potential areas of investigation. The C-terminal tyrosine is particularly significant as it is a key substrate for tyrosine kinases, enzymes that play a critical role in cellular signaling.

Hypothetical Signaling Pathway Involvement

A peptide containing a C-terminal tyrosine could potentially act as a competitive inhibitor or a substrate for tyrosine kinases, thereby modulating signaling pathways involved in cell growth, differentiation, and metabolism. For example, it could interfere with the phosphorylation of receptor tyrosine kinases (RTKs).

This diagram illustrates a potential mechanism where Ala-Ala-Tyr could compete with endogenous substrates for the active site of a receptor tyrosine kinase, thus inhibiting downstream signaling. This remains a speculative pathway that would require experimental validation.

Conclusion

The tripeptide Ala-Ala-Tyr represents an uncharacterized molecule with potential for biological activity, primarily inferred from its C-terminal tyrosine residue. This guide provides a robust and detailed framework for its chemical synthesis, purification, and characterization, laying the groundwork for future investigations into its functional role in biological systems. Researchers and drug development professionals can use these protocols as a starting point to produce high-purity Ala-Ala-Tyr for use in biochemical and cellular assays.

References

H-Ala-Ala-Tyr-OH TFA: A Tripeptide Poised for Innovative Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Ala-Ala-Tyr-OH, commonly available as its trifluoroacetate (TFA) salt, represents a versatile molecular tool with significant, yet largely untapped, potential across several key areas of biomedical research. Its simple, defined structure, composed of two alanine residues and a C-terminal tyrosine, makes it an attractive candidate for investigating fundamental biological processes and for the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core research areas where H-Ala-Ala-Tyr-OH TFA can be strategically employed, complete with detailed experimental protocols and data presentation to facilitate its integration into drug discovery and development pipelines.

Potential Research Areas

The unique sequence of H-Ala-Ala-Tyr-OH positions it as a valuable substrate and modulator for several classes of enzymes, opening up research avenues in oncology, dermatology, and neurobiology.

Substrate for Proteolytic Enzymes

The structure of H-Ala-Ala-Tyr-OH, a tripeptide with a C-terminal aromatic residue, makes it a prime candidate for a substrate for various proteases, particularly exopeptidases that cleave tripeptides from the N-terminus of proteins and peptides. One such enzyme of significant interest is Tripeptidyl-peptidase I (TPP I).

Tripeptidyl-peptidase I (TPP I) is a lysosomal serine exopeptidase that sequentially removes tripeptides from the N-terminus of its substrates. Mutations in the gene encoding TPP I lead to the fatal neurodegenerative disorder, classical late-infantile neuronal ceroid lipofuscinosis. A well-characterized synthetic substrate for TPP I is Ala-Ala-Phe-7-amino-4-methylcoumarin (AMC), which upon cleavage releases the fluorescent AMC group. Given the structural similarity between Phenylalanine and Tyrosine, it is highly probable that H-Ala-Ala-Tyr-OH is also a substrate for TPP I.

Potential Research Applications:

-

High-Throughput Screening (HTS) for TPP I Inhibitors: H-Ala-Ala-Tyr-OH can be modified with a fluorophore or a chromophore at the C-terminus of the tyrosine residue to create a substrate for HTS assays aimed at discovering TPP I inhibitors.

-

Diagnostic Tool: A labeled version of H-Ala-Ala-Tyr-OH could be used to measure TPP I activity in biological samples, potentially aiding in the diagnosis of lysosomal storage diseases.

-

Investigating TPP I Substrate Specificity: By comparing the kinetic parameters of TPP I for H-Ala-Ala-Tyr-OH with other tripeptide substrates, researchers can gain deeper insights into the substrate specificity of this enzyme.

Quantitative Data for Analogous TPP I Substrates

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ala-Ala-Phe-AMC | TPP I | 150 | 1.2 | 8.0 x 103 |

Experimental Protocol: Determination of TPP I Kinetic Parameters with H-Ala-Ala-Tyr-OH

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters for the cleavage of H-Ala-Ala-Tyr-OH by TPP I.

-

Reagents and Materials:

-

Recombinant human TPP I

-

This compound

-

Assay Buffer: 50 mM sodium acetate, pH 4.5, 150 mM NaCl, 0.1% Triton X-100

-

Fluorescamine

-

96-well microplate, fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of H-Ala-Ala-Tyr-OH in the assay buffer.

-

Perform serial dilutions of the peptide stock solution in the assay buffer to create a range of substrate concentrations (e.g., 0-1000 µM).

-

Add a fixed concentration of TPP I to each well of the microplate.

-

Initiate the reaction by adding the different concentrations of the H-Ala-Ala-Tyr-OH substrate to the wells.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solution of fluorescamine. Fluorescamine reacts with the newly formed N-terminal amine of the tyrosine residue after cleavage, generating a fluorescent product.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescamine-amine adduct.

-

Convert fluorescence units to the concentration of the product using a standard curve.

-

Plot the initial reaction velocity (V0) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Experimental Workflow for TPP I Kinetic Analysis

Modulator of Melanogenesis via Tyrosinase

The C-terminal tyrosine residue of H-Ala-Ala-Tyr-OH makes it a potential substrate or modulator of tyrosinase, the key enzyme in melanin biosynthesis. The dipeptide Ala-Tyr has been shown to promote melanin synthesis in B16-F10 melanoma cells, likely by increasing the intracellular supply of tyrosine. H-Ala-Ala-Tyr-OH could act similarly or exhibit different modulatory effects.

Potential Research Applications:

-

Cosmeceutical and Dermatological Research: Investigate the potential of H-Ala-Ala-Tyr-OH to modulate skin pigmentation. It could be explored as an agent for treating hypopigmentation disorders or as a component in sunless tanning products.

-

Melanoma Research: Study the effects of H-Ala-Ala-Tyr-OH on melanoma cell proliferation and differentiation.

Experimental Protocol: In Vitro Melanogenesis Assay

This protocol describes a cell-based assay to evaluate the effect of H-Ala-Ala-Tyr-OH on melanin production in B16-F10 mouse melanoma cells.

-

Reagents and Materials:

-

B16-F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

L-DOPA

-

Phosphate Buffered Saline (PBS)

-

1 M NaOH

-

96-well cell culture plate

-

-

Procedure:

-

Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of H-Ala-Ala-Tyr-OH for a specified period (e.g., 72 hours). Include a positive control (e.g., α-MSH) and a negative control (untreated cells).

-

After treatment, wash the cells with PBS and lyse them.

-

Measure the melanin content by dissolving the melanin pellet in 1 M NaOH and measuring the absorbance at 405 nm.

-

Determine the cell viability using an MTT assay to ensure the observed effects on melanin content are not due to cytotoxicity.

-

To assess tyrosinase activity, lyse the treated cells and measure the rate of L-DOPA oxidation to dopachrome by monitoring the absorbance at 475 nm.

-

Melanin Synthesis Signaling Pathway

Tool for Studying Protein-Tyrosine Phosphatases (PTPs)

The tyrosine residue is a critical site for phosphorylation, a key post-translational modification that regulates numerous signaling pathways. Protein-tyrosine phosphatases (PTPs) are enzymes that remove phosphate groups from tyrosine residues. Short peptides containing tyrosine are widely used to study the substrate specificity and kinetics of PTPs. H-Ala-Ala-Tyr-OH, in its phosphorylated form (H-Ala-Ala-pTyr-OH), can serve as a substrate for various PTPs. In its non-phosphorylated form, it could be investigated as a potential competitive inhibitor.

Potential Research Applications:

-

Substrate for PTPs: Use H-Ala-Ala-pTyr-OH to characterize the activity and substrate specificity of different PTPs.

-

Screening for PTP Inhibitors: Develop an assay using H-Ala-Ala-pTyr-OH to screen for inhibitors of specific PTPs, which are important drug targets in cancer and metabolic diseases.

-

Investigating Competitive Inhibition: Assess the ability of H-Ala-Ala-Tyr-OH to act as a competitive inhibitor for PTPs.

Quantitative Data for a PTP1B Peptide Substrate

The following table provides kinetic data for the dephosphorylation of a similar peptide by PTP1B.

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-Asp-Ala-Asp-Glu-pTyr-Leu-NH2 | PTP1B | 4.5 | 0.23 | 5.1 x 104 |

Experimental Protocol: PTP Activity Assay

This protocol details a method to measure the activity of a PTP, such as PTP1B, using a phosphorylated version of the tripeptide.

-

Reagents and Materials:

-

Recombinant human PTP1B

-

Synthesized H-Ala-Ala-pTyr-OH

-

Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Malachite Green Phosphate Assay Kit

-

96-well microplate